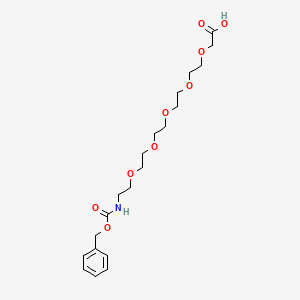
(1-甲基-1H-咪唑-2-基)(哌啶-4-基)甲醇
描述
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
衍生物合成
化合物(1-甲基-1H-咪唑-2-基)(哌啶-4-基)甲醇是合成各种衍生物的前体。 这些衍生物可以进一步转化为羰基化合物,羰基化合物在化学合成中具有广泛的应用 .
抗菌和抗分枝杆菌活性
咪唑衍生物表现出显着的抗菌特性。 例如,某些衍生物已被合成并评估其对结核分枝杆菌的抗结核活性,显示出有希望的最小抑菌浓度 (MIC) 值 .
抗炎和抗肿瘤特性
这些化合物在抗炎和抗肿瘤应用中也显示出潜力。 咪唑的结构灵活性允许创建能够与各种生物靶标相互作用的化合物,从而在这些领域提供治疗益处 .
抗糖尿病和抗过敏作用
研究表明咪唑衍生物可以具有抗糖尿病和抗过敏作用,使其成为开发治疗这些疾病的新药物的宝贵材料 .
退热和抗病毒用途
该化合物的衍生物已知具有退热(退烧)和抗病毒活性,这可能有助于控制发烧和病毒感染 .
抗氧化和抗阿米巴功能
咪唑衍生物可以充当抗氧化剂,有助于保护细胞免受自由基造成的损伤。 此外,它们已显示出抗阿米巴活性,表明其在治疗阿米巴感染中的潜在用途 .
抗蠕虫和抗真菌应用
据报道,这些化合物具有抗蠕虫(抗寄生虫)和抗真菌特性,这可能导致治疗寄生虫感染和真菌疾病的新方法 .
致溃疡活性
最后,一些咪唑衍生物以其致溃疡活性而闻名,这意味着它们能够诱发溃疡。 在开发新药时,必须考虑此特性,以确保安全并最大限度地减少不良影响 .
每个领域都为科学研究和潜在的治疗应用提供了独特的机会。 咪唑衍生物的多功能性使其成为药物化学领域中一个有价值的研究领域。
作用机制
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and storage conditions may play a role in its stability.
生化分析
Biochemical Properties
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and homeostasis.
Molecular Mechanism
At the molecular level, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . For example, it may inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol vary with dosage. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. Its distribution is also influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
The subcellular localization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its precise localization helps elucidate its role in cellular processes.
属性
IUPAC Name |
(1-methylimidazol-2-yl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLIKMTFQKDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-33-2 | |
| Record name | (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


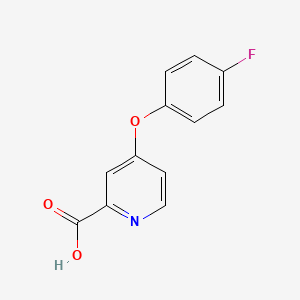
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)
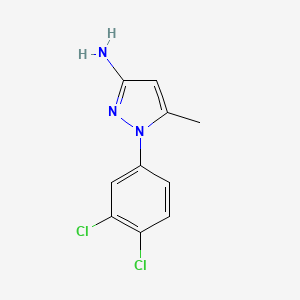
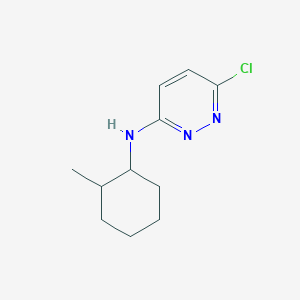
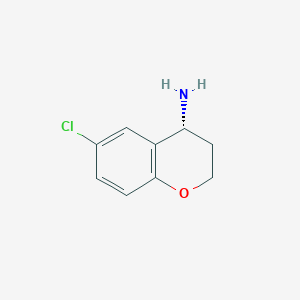
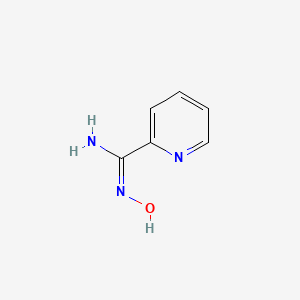
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
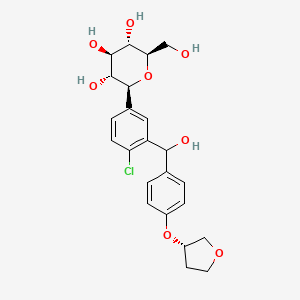
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
